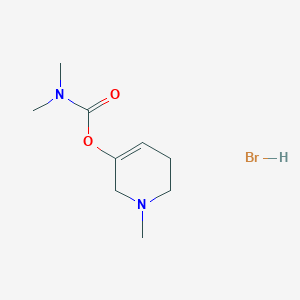
Tetrahydropyridostigmine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydropyridostigmine (THP) is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. THP is a derivative of pyridostigmine, a medication used to treat myasthenia gravis, a neuromuscular disorder. THP has been shown to have unique properties that make it an ideal candidate for use in scientific research.
Mecanismo De Acción
Tetrahydropyridostigmine is an acetylcholinesterase inhibitor, meaning that it prevents the breakdown of acetylcholine by the enzyme acetylcholinesterase. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission.
Efectos Bioquímicos Y Fisiológicos
Tetrahydropyridostigmine has been shown to have a number of biochemical and physiological effects. In animal studies, Tetrahydropyridostigmine has been shown to increase acetylcholine levels in the brain, improve cognitive function, and enhance memory. Tetrahydropyridostigmine has also been shown to have neuroprotective effects and to reduce inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Tetrahydropyridostigmine in scientific research is that it is a selective acetylcholinesterase inhibitor, meaning that it does not affect other enzymes or neurotransmitters. Tetrahydropyridostigmine is also relatively stable and has a long half-life, making it a useful tool for studying the effects of acetylcholinesterase inhibition over time. However, Tetrahydropyridostigmine has some limitations, including its potential toxicity at high doses and its limited solubility in water.
Direcciones Futuras
There are a number of potential future directions for research on Tetrahydropyridostigmine. One area of interest is the use of Tetrahydropyridostigmine as a tool to study the role of acetylcholinesterase inhibition in neurodegenerative diseases such as Alzheimer's disease. Tetrahydropyridostigmine may also have potential as a therapeutic agent for these diseases. Additionally, Tetrahydropyridostigmine could be used to study the effects of acetylcholinesterase inhibition on other physiological systems, such as the cardiovascular system. Overall, Tetrahydropyridostigmine is a promising tool for scientific research that has the potential to shed light on a variety of important biological processes.
Métodos De Síntesis
Tetrahydropyridostigmine can be synthesized through a multi-step process starting with the reaction of 3-picolyl chloride with sodium hydride to form 3-picolyl sodium salt. This intermediate is then reacted with 2-chloroethylamine hydrochloride to form the desired product, Tetrahydropyridostigmine.
Aplicaciones Científicas De Investigación
Tetrahydropyridostigmine has been used in a variety of scientific research applications, including studying the effects of acetylcholinesterase inhibitors on the central nervous system and investigating the role of cholinergic neurotransmission in cognitive function. Tetrahydropyridostigmine has also been used as a tool to study the structure and function of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Propiedades
Número CAS |
132975-02-1 |
|---|---|
Nombre del producto |
Tetrahydropyridostigmine |
Fórmula molecular |
C9H17BrN2O2 |
Peso molecular |
265.15 g/mol |
Nombre IUPAC |
(1-methyl-3,6-dihydro-2H-pyridin-5-yl) N,N-dimethylcarbamate;hydrobromide |
InChI |
InChI=1S/C9H16N2O2.BrH/c1-10(2)9(12)13-8-5-4-6-11(3)7-8;/h5H,4,6-7H2,1-3H3;1H |
Clave InChI |
UEXFLQKPRFNWLK-UHFFFAOYSA-N |
SMILES |
CN1CCC=C(C1)OC(=O)N(C)C.Br |
SMILES canónico |
CN1CCC=C(C1)OC(=O)N(C)C.Br |
Otros números CAS |
132975-02-1 |
Sinónimos |
3-(N,N-dimethylcarbamyloxy)-1-methyl-delta(3)-tetrahydropyridine tetrahydropyridostigmine tetrahydropyridostigmine hydrobromide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



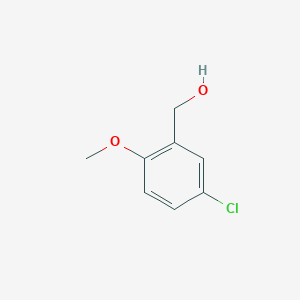

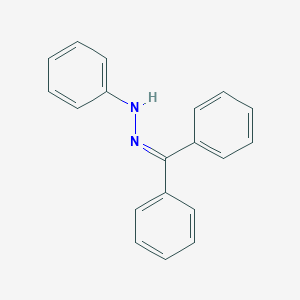

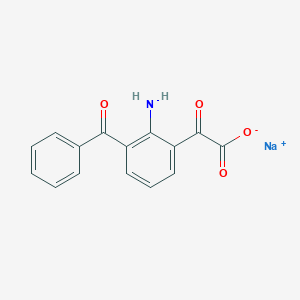

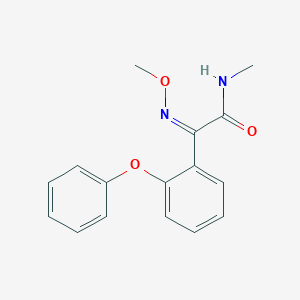

![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7R,8S,9R,10S)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154190.png)


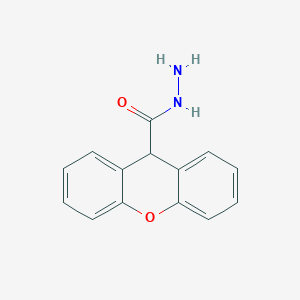

![Pyrano[4,3-C]pyridin-1-one](/img/structure/B154197.png)